1-Tert-butoxy-2-propanol

Catalog No.
S597535
CAS No.
57018-52-7
M.F
C7H16O2
(CH3)3COCH2CHOHCH3
C7H16O2
M. Wt
132.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Tert-butoxy-2-propanol

CAS Number

57018-52-7

Product Name

1-Tert-butoxy-2-propanol

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]propan-2-ol

Molecular Formula

C7H16O2
(CH3)3COCH2CHOHCH3
C7H16O2

Molecular Weight

132.2 g/mol

InChI

InChI=1S/C7H16O2/c1-6(8)5-9-7(2,3)4/h6,8H,5H2,1-4H3

InChI Key

GQCZPFJGIXHZMB-UHFFFAOYSA-N

SMILES

CC(COC(C)(C)C)O

solubility

greater than or equal to 100 mg/mL at 66° F (NTP, 1992)
In water, 1.73X10+5 mg/L at 20 °C
Solubility in water, g/100ml at 19 °C: >=10

Synonyms

propylene glycol mono-t-butyl ether

Canonical SMILES

CC(COC(C)(C)C)O

Solvent and Coupling Agent:

1-Tert-butoxy-2-propanol, also known as TBPP or tert-Butyl glycol, is a secondary alcohol commonly used as a solvent in various scientific research applications. Its miscibility with most organic solvents and limited water solubility make it suitable for dissolving non-polar and polar compounds []. Additionally, TBPP exhibits higher electrolyte solubility than its close relative, 2-butoxyethanol, making it valuable for studying ionic species in organic media [].

Toxicology Research:

TBPP has been utilized in toxicological studies to investigate its potential effects on various biological systems. In vitro studies using human liver cells have shown that TBPP can induce cytotoxicity and genotoxicity, potentially affecting DNA repair mechanisms and protein synthesis []. Additionally, animal studies have been conducted to assess its chronic toxicity and potential carcinogenicity, although the results remain inconclusive and require further investigation [].

Other Potential Applications:

Beyond its established uses as a solvent and in toxicological research, 1-Tert-butoxy-2-propanol is being explored for potential applications in other scientific fields. Research is ongoing to investigate its suitability in:

  • Biofuel production: As a potential solvent for extracting biofuels from biomass [].
  • Drug delivery: As a component in drug delivery systems due to its solvency properties and potential biodegradability [].

1-Tert-butoxy-2-propanol is a clear, colorless liquid with an ethereal odor, classified as a secondary alcohol. Its molecular formula is C₇H₁₆O₂, and it has a molecular weight of 132.2 g/mol. The substance is soluble in water and exhibits a boiling point range of 143-145 °C and a melting point of -56 °C. It is known for its stability under normal conditions but can be combustible and is sensitive to heat and prolonged exposure to air. The compound is incompatible with strong oxidizing agents, acids, and dehydrating agents .

Typical for secondary alcohols. It can participate in dehydration reactions to form alkenes under acidic conditions, oxidation reactions to yield ketones or aldehydes, and etherification reactions when reacted with alkyl halides or other alcohols. The compound may also form peroxides upon prolonged exposure to air, which presents additional safety concerns .

1-Tert-butoxy-2-propanol is typically synthesized through the etherification of propylene glycol with isobutylene in the presence of a solid-resin catalyst. This method allows for the production of high-purity α-isomer (1-tert-butoxypropan-2-ol), which constitutes over 99% of the commercial product. Other methods may include direct alkylation using dialkyl sulfates under alkaline conditions .

This compound serves multiple purposes across various industries:

  • Solvent: Used as a solvent in coatings, inks, and cleaning products due to its favorable solubility properties.
  • Reagent: Acts as a reagent in organic synthesis processes.
  • Coupling Agent: Functions effectively as a coupling agent in formulations requiring enhanced electrolyte solubility compared to other solvents like 2-butoxyethanol .

Research on the interactions of 1-tert-butoxy-2-propanol with other compounds reveals its significant role in binary mixtures. Studies have focused on its thermodynamic properties when mixed with various alcohols, highlighting its ability to influence molecular interactions and solubility characteristics within these mixtures .

Several compounds share structural similarities with 1-tert-butoxy-2-propanol, including:

Compound NameMolecular FormulaKey Characteristics
2-ButoxyethanolC₈H₁₈O₂Commonly used solvent; higher toxicity compared to 1-tert-butoxy-2-propanol.
Propylene glycol tert-butyl etherC₈H₁₈O₂Similar applications; often used as a solvent but may have different physical properties.
1-Methyl-2-tert-butoxyethanolC₈H₁₈O₂Exhibits similar solvent properties; used in industrial applications.

Uniqueness: 1-Tert-butoxy-2-propanol distinguishes itself through its lower toxicity profile and higher solubility in water compared to similar compounds like 2-butoxyethanol. Its stability and versatility make it particularly valuable in formulations requiring effective coupling agents without compromising safety .

Molecular Formula and Weight

1-Tert-butoxy-2-propanol is an organic compound with the molecular formula C₇H₁₆O₂ [1] [3]. This chemical entity has a molecular weight of 132.20 grams per mole, which has been consistently reported across multiple scientific databases and chemical repositories [2] [4]. The empirical formula represents the exact atomic composition of the molecule, consisting of 7 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms [5].

Structural Representation and Functional Groups

The structural representation of 1-Tert-butoxy-2-propanol can be written as (CH₃)₃COCH₂CHOHCH₃, which illustrates its molecular architecture [1]. This compound features two primary functional groups that define its chemical behavior: a secondary alcohol group (-OH) and an ether linkage (C-O-C) [1] [3]. The molecule consists of a propanol backbone with a tert-butoxy group attached to the terminal carbon atom [6]. The hydroxyl group is positioned at the second carbon of the propanol chain, making it a secondary alcohol [1]. The tert-butoxy group, comprising three methyl groups attached to a quaternary carbon that connects to an oxygen atom, forms an ether linkage with the propanol chain [3] [5].

Stereochemistry and Isomeric Forms

1-Tert-butoxy-2-propanol contains one stereocenter at the carbon atom bearing the hydroxyl group, which allows for the existence of two stereoisomers: the R and S configurations [4] [5]. This stereogenic center creates the possibility for optical activity in the compound. The commercial synthesis of 1-Tert-butoxy-2-propanol typically yields products that are mixtures of these stereoisomers [9].

In terms of structural isomerism, 1-Tert-butoxy-2-propanol exists primarily as the α-isomer, where the ether linkage is on the terminal hydroxyl group of propylene glycol [9]. The β-isomer, known as 2-Tert-butoxypropan-1-ol, has the ether linkage on the secondary hydroxyl group and is typically present as a minor component (<0.5%) in commercial products [9]. The α-isomer is thermodynamically favored and predominates in the synthesis process [9]. By controlling the conditions of synthesis, manufacturers can enhance the proportion of the α-isomer to constitute more than 99% of the end product [9].

Physical Properties

Physical State and Organoleptic Properties

At standard room temperature (20°C), 1-Tert-butoxy-2-propanol exists as a liquid state [2] [10]. Visually, it presents as a colorless to almost colorless clear liquid with high transparency [2] [10]. The organoleptic profile of this compound includes a characteristic odor that has been described as similar to eucalyptus, providing a distinctive olfactory signature that aids in its identification [9] [10].

Melting and Boiling Points

The melting point of 1-Tert-butoxy-2-propanol has been reported in scientific literature to range between -56°C and -27°C, with variations potentially attributable to different measurement conditions or the presence of trace impurities [2] [9]. The boiling point of this compound is consistently documented at approximately 151-152°C under standard atmospheric pressure [9] [10]. These thermal transition points are important parameters that define the physical state of the compound across different temperature ranges and influence its handling and storage requirements [9].

Density and Specific Gravity

The density of 1-Tert-butoxy-2-propanol falls within the range of 0.87-0.874 grams per milliliter when measured at temperatures between 20°C and 25°C [2] [9]. This corresponds to a specific gravity of 0.87 at 25/4°C (relative to water at 4°C) [9]. The density value indicates that this compound is less dense than water, which has implications for its behavior in aqueous mixtures and potential separation techniques [9] [13].

Refractive Index

The refractive index of 1-Tert-butoxy-2-propanol has been experimentally determined to be between 1.41 and 1.413 (n²⁰ᴅ) [2] [16]. This optical property measures how light propagates through the substance and is often used as an identifying characteristic and purity indicator in analytical chemistry [2]. The refractive index value is consistent with other ether-alcohol compounds of similar molecular weight and structure [16].

Vapor Pressure and Volatility

1-Tert-butoxy-2-propanol exhibits a vapor pressure of approximately 2.7 mm Hg (93 Pa) when measured at 25°C [9] [13]. The relative vapor density has been determined to be 4.6 (air = 1), indicating that the vapor is significantly heavier than air [13]. These parameters characterize the compound's volatility and evaporation behavior, which are important considerations for handling and storage [13] [19]. The moderate vapor pressure suggests that the compound has limited volatility at room temperature, but volatilization increases significantly at elevated temperatures [9] [19].

Chemical Reactivity Profile

Solubility Characteristics

1-Tert-butoxy-2-propanol demonstrates appreciable solubility in water, with experimental measurements indicating solubility of approximately 18% at 20°C, equivalent to 173 grams per liter [9] [10]. This relatively high water solubility for an organic compound with seven carbon atoms can be attributed to the presence of the hydroxyl group, which enables hydrogen bonding with water molecules [9]. The compound is also miscible with many organic solvents, reflecting its balanced hydrophilic-lipophilic character [9]. Research has shown that the solubility of 1-Tert-butoxy-2-propanol in water can be further increased by the addition of low-molecular-weight alcohols and other water-miscible glycol ethers, which enhance its solvation capacity through co-solvent effects [9] [10].

Octanol/Water Partition Coefficient

The octanol/water partition coefficient (log P) for 1-Tert-butoxy-2-propanol has been experimentally determined to fall within the range of 0.87-0.933 [9] [10]. This parameter quantifies the compound's differential solubility in the hydrophobic solvent octanol versus water, providing a measure of its lipophilicity [9] [18]. The moderate log P value indicates a balanced distribution between hydrophilic and lipophilic phases, which is consistent with the molecular structure containing both polar (hydroxyl) and non-polar (tert-butyl) moieties [9] [10]. This property has significant implications for the compound's behavior in biological systems and environmental partitioning [18].

Flash Point and Flammability Parameters

The flash point of 1-Tert-butoxy-2-propanol has been measured at 44-45°C using the Tag closed-cup method [9] [19]. This parameter indicates the lowest temperature at which the compound's vapors can ignite when exposed to an ignition source [19]. The compound is classified as flammable, with experimentally determined flammability limits ranging from 1.8% (lower explosive limit) to 6.8% (upper explosive limit) by volume in air [9] [19]. Scientific studies have established that above 44°C, 1-Tert-butoxy-2-propanol can form explosive vapor/air mixtures, necessitating appropriate safety measures when handling the compound at elevated temperatures [13] [19].

Chemical Stability Under Various Conditions

1-Tert-butoxy-2-propanol is generally stable under normal ambient conditions of temperature and pressure [10] [19]. However, research has shown that the compound exhibits sensitivity to prolonged exposure to air and elevated temperatures, which can lead to gradual degradation [10] [19]. One notable stability concern is the potential formation of peroxides during extended storage, particularly if exposed to air [19]. Scientific protocols recommend checking for peroxide formation prior to distillation of the compound and eliminating any peroxides found to prevent potential hazardous reactions [19]. The compound maintains good stability when stored in tightly closed containers under an inert atmosphere at cool temperatures [10].

Reactivity with Oxidizing Agents and Acids

Chemical studies have established that 1-Tert-butoxy-2-propanol is incompatible with strong oxidizing agents, with which it may undergo oxidation reactions [10] [19]. The secondary alcohol functional group is particularly susceptible to oxidation, potentially forming the corresponding ketone [10]. The compound also demonstrates incompatibility with acids and dehydrating agents [10]. In acidic conditions, the ether linkage may undergo cleavage reactions, particularly at elevated temperatures [10] [19]. The tert-butyl ether group is especially susceptible to acid-catalyzed hydrolysis due to the formation of a stable tertiary carbocation intermediate [10]. These reactivity patterns are consistent with the general chemical behavior of secondary alcohols and tert-butyl ethers [19].

PropertyValueSource
Molecular FormulaC₇H₁₆O₂PubChem, ChemSpider [1] [3]
Molecular Weight132.20 g/molPubChem, ChemSpider [2] [4]
Physical State (20°C)LiquidTCI Chemicals [2]
ColorColorless to almost colorless clear liquidTCI Chemicals [2]
OdorCharacteristic odor similar to eucalyptusIARC Publications [9]
Melting Point-56°C to -27°CTCI Chemicals, IARC Publications [2] [9]
Boiling Point151-152°CIARC Publications [9]
Density/Specific Gravity0.87-0.874 g/mL at 20-25°CTCI Chemicals, IARC Publications [2] [9]
Refractive Index1.41-1.413 (n²⁰ᴅ)TCI Chemicals [2]
Flash Point44-45°C (Tag closed-cup)IARC Publications, ICSC [9] [19]
Vapor Pressure2.7 mm Hg (93 Pa) at 25°CIARC Publications [9]
Vapor Density (air=1)4.6ICSC [13]
Solubility in Water18% at 20°C (173 g/L)IARC Publications [9]
Octanol/Water Partition Coefficient (log P)0.87-0.933IARC Publications, ChemicalBook [9] [10]

Physical Description

Propylene glycol t-butyl ether is a clear colorless liquid with an ethereal odor. (NTP, 1992)
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

XLogP3

0.8

Boiling Point

304 °F at 760 mm Hg (NTP, 1992)
151 °C

Flash Point

112 °F (NTP, 1992)
44.4 °C o.c.

Vapor Density

4.6 (NTP, 1992) (Relative to Air)
4.56 (Air = 1)
Relative vapor density (air = 1): 4.6

Density

0.87 (NTP, 1992)
Specific gravity = 0.872 at 20 °C
Relative density (water = 1): 0.87

LogP

log Kow = 0.87 /Estimated/

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation]

Vapor Pressure

4.8 mm Hg at 68 °F (NTP, 1992)
4.7 mm Hg at 20 °C
Vapor pressure, kPa at 20 °C: 0.64

Pictograms

Flammable

Flammable;Corrosive

Other CAS

57018-52-7

Wikipedia

1-tert-Butoxy-2-propanol

Methods of Manufacturing

... Manufactured by reacting isobutylene with excess propylene glycol in the presence of a solid resin etherification catalyst. It is then distilled to produce 99+% of the alpha-isomer, 1-tert-butoxy-propan-2-ol.

General Manufacturing Information

2-Propanol, 1-(1,1-dimethylethoxy)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

Explore Compound Types